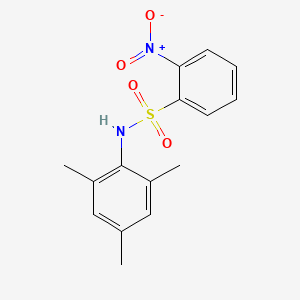
2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H16N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the nitration of N-(2,4,6-trimethylphenyl)benzenesulfonamide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
- 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
- This compound
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitro group and a sulfonamide group makes it a versatile compound for various chemical reactions and applications .
Biological Activity
2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide (CAS Number: 40236-53-1) is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₂O₄S
- Molecular Weight : 320.36 g/mol
- Structure : The compound consists of a benzenesulfonamide core substituted with a nitro group and a bulky trimethylphenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to inhibit certain enzymes and participate in biochemical pathways critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as acid-base balance and fluid secretion.
- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.
Antimicrobial Properties
Research indicates that sulfonamides can exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzenesulfonamides possess potent activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
In vitro studies have suggested that compounds similar to this compound can reduce inflammation markers in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various sulfonamides, including this compound. Results indicated effective inhibition against Gram-positive bacteria and moderate activity against Gram-negative strains .
- Enzyme Interaction Study : A biochemical assay was conducted to assess the inhibition of carbonic anhydrase by the compound. The results showed a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as an enzyme inhibitor .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 g/mol |
| CAS Number | 40236-53-1 |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Significant against carbonic anhydrase |
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)16-22(20,21)14-7-5-4-6-13(14)17(18)19/h4-9,16H,1-3H3 |
InChI Key |
MMCBTAQFEJVYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















